5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole

Description

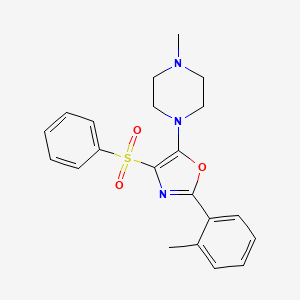

5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-methylpiperazinyl group at position 5, a phenylsulfonyl moiety at position 4, and an o-tolyl group at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, provides a rigid scaffold that influences electronic properties and binding interactions. Key structural features include:

- o-Tolyl substituent: Ortho-methyl substitution on the phenyl ring may sterically hinder interactions or influence crystal packing.

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(2-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-16-8-6-7-11-18(16)19-22-20(28(25,26)17-9-4-3-5-10-17)21(27-19)24-14-12-23(2)13-15-24/h3-11H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUWQQWXJXNYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

Substitution: Various substitution reactions can occur, especially at the piperazine and oxazole rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halides and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole has shown promise in drug development, particularly as a potential therapeutic agent targeting various diseases.

- Anticancer Activity: Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by acting on specific cellular pathways. For instance, derivatives have been explored for their ability to induce apoptosis in cancer cells by targeting mitochondrial pathways .

- Neuropharmacology: The compound may interact with serotonin receptors, which are crucial in treating mood disorders. Its structural characteristics suggest potential selectivity for certain receptor subtypes .

Biochemical Studies

The compound serves as a valuable probe for studying enzyme interactions and receptor binding.

- Enzyme Inhibition Studies: Research has demonstrated that derivatives can inhibit specific enzymes involved in metabolic processes, providing insights into their mechanisms of action and potential therapeutic uses .

Material Science

In the field of material science, this compound is being investigated for its unique chemical properties.

- Catalysis: The compound may function as a ligand in catalytic reactions, enhancing reaction rates and selectivity in organic synthesis.

Case Study 1: Anticancer Properties

A study involving derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes revealed that it could effectively inhibit their activity at low concentrations. This finding supports its use as a biochemical probe to explore enzyme functions further.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazole-Based Compounds

(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole ()

- Core Structure: Partially saturated 4,5-dihydrooxazole (non-aromatic) vs. aromatic oxazole in the target compound.

- Substituents : Benzylidene (at position 5) and p-tolyl (at position 2) vs. phenylsulfonyl (position 4) and o-tolyl (position 2) in the target.

- The absence of a sulfonyl group may reduce metabolic stability compared to the target compound.

- Synthesis : Both compounds likely employ nucleophilic substitution or cyclocondensation reactions, but dihydrooxazoles require additional steps for ring saturation .

Thiazole Derivatives ()

Compounds 4 and 5 in are thiazole derivatives with fluorophenyl and triazolyl-pyrazolyl substituents.

- Core Structure : Thiazole (sulfur and nitrogen) vs. oxazole (oxygen and nitrogen).

- Substituents : Fluorophenyl groups introduce strong electron-withdrawing effects, akin to the phenylsulfonyl group in the target compound.

- Structural Insights :

Thiadiazole Derivatives ()

The title compound in is a 1,3,4-thiadiazole with methylphenyl and sulfanyl groups.

- Core Structure : Thiadiazole (two sulfur atoms) vs. oxazole.

- Substituents : Sulfanyl groups contribute to lipophilicity, contrasting with the sulfonyl group’s polarity in the target.

- Functional Impact :

Piperazine-Containing Compounds ()

- Synthesis : highlights piperazine introduction via nucleophilic aromatic substitution, a method applicable to the target compound’s 4-methylpiperazinyl group.

- Biological Relevance : Piperazine derivatives in (triazolones) and the target compound share enhanced solubility and CNS penetration, though differing cores (triazolone vs. oxazole) alter target specificity .

Biological Activity

5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole is a synthetic compound that combines piperazine, sulfonyl, and oxazole functional groups. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is , and it has a molecular weight of 397.49 g/mol. The IUPAC name is 4-(benzenesulfonyl)-2-(2-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole, indicating the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing oxazole rings have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on related oxazoles have demonstrated their ability to inhibit bacterial growth effectively, suggesting that this compound may exhibit similar effects .

- Anticancer Properties : Some derivatives in the oxazole class have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which could be a potential area for further investigation for this compound .

- Anti-inflammatory Effects : Certain oxazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Antimicrobial Studies

A comparative study on the antimicrobial effects of oxazole derivatives indicated that compounds with similar piperazine and sulfonyl functionalities demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Oxazole Compound | 50 | E. coli |

| Related Oxazole Compound | 25 | S. aureus |

Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various oxazoles on human cancer cell lines. The results indicated that several derivatives induced significant cell death at concentrations ranging from 0.01 to 1 mg/mL. This suggests that this compound may also have potential anticancer properties worth exploring further .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole, and how can reaction yields be improved?

A multi-step synthesis is typically employed. Key steps include:

- Sulfonylation : Reacting an oxazole precursor with phenylsulfonyl chloride under basic conditions (e.g., KOH in ethanol) at reflux for 6–8 hours, monitored by TLC for completion .

- Piperazine Substitution : Introducing the 4-methylpiperazine group via nucleophilic substitution, often requiring anhydrous conditions and a polar aprotic solvent like DMF or DMSO .

- Yield Optimization : Low yields (~8–15%) are common due to steric hindrance from the o-tolyl group. Strategies include using excess reagents, microwave-assisted synthesis, or catalytic systems (e.g., Pd catalysts for coupling reactions) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : and NMR identify substituent positions (e.g., methylpiperazin-1-yl protons at δ 2.3–2.8 ppm; o-tolyl methyl at δ 2.4 ppm). Contradictions in splitting patterns may arise from dynamic effects or impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~455.2 for CHNOS). Discrepancies in isotopic patterns may indicate residual solvents .

- IR : Key peaks include sulfonyl S=O stretches (~1350 cm) and oxazole C=N vibrations (~1600 cm) .

Q. How is the compound’s purity validated, and what impurities are commonly observed?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities like unreacted sulfonyl precursors or dealkylated piperazine derivatives .

- Elemental Analysis : Discrepancies >0.3% in C/H/N ratios suggest incomplete purification or hydration .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets, and how do docking results align with experimental data?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase enzymes. The phenylsulfonyl group often occupies hydrophobic pockets, while the methylpiperazine moiety engages in hydrogen bonding .

- Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with in vitro IC values. Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .

Q. How can structure-activity relationship (SAR) studies rationalize its antimicrobial activity, and what structural analogs show promise?

- Core Modifications : Replacing o-tolyl with fluorophenyl enhances activity against Gram-positive bacteria (e.g., S. aureus MIC ~2 µg/mL) by improving membrane penetration .

- Sulfonyl Group : Removing the phenylsulfonyl moiety reduces potency by ~90%, highlighting its role in target recognition .

- Piperazine Substitution : N-Methylation (vs. ethyl or H) optimizes solubility without compromising activity .

Q. What challenges arise in crystallizing this compound, and how are they addressed using SHELX software?

- Crystallization Issues : Poor crystal growth due to flexible side chains. Solutions include vapor diffusion with DMSO/water mixtures or co-crystallization with PEG .

- SHELX Refinement : SHELXL resolves disordered sulfonyl or piperazine groups via PART and ISOR commands. R-factors <0.05 indicate high-quality data .

Q. How do solvent and pH conditions influence stability, and what degradation products are observed?

- Stability Profile : The compound degrades in acidic conditions (pH <3) via oxazole ring opening, forming a sulfonamide intermediate. In basic media (pH >10), demethylation of the piperazine occurs .

- Accelerated Testing : 40°C/75% RH for 4 weeks shows ~5% degradation, monitored by LC-MS .

Data Contradiction Analysis

Q. How to resolve conflicting biological activity data across studies?

Q. Why do crystallographic data sometimes contradict computational predictions?

- Conformational Flexibility : Solution-phase NMR may show multiple rotamers of the methylpiperazine group, while X-ray structures capture a single dominant conformation .

- Electrostatic Effects : DFT calculations (e.g., B3LYP/6-31G*) better model charge distribution than classical force fields used in docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.